Cas no 55776-80-2 (3-Fluoro-α-(1-methylethyl)-benzeneacetic Acid)

3-Fluoro-α-(1-methylethyl)-benzeneacetic Acid is a fluorinated aromatic compound featuring an isopropyl-substituted acetic acid moiety. Its unique structure, combining a fluorine atom at the meta position with a branched alkyl group adjacent to the carboxylic acid, enhances its utility in synthetic organic chemistry and pharmaceutical intermediates. The fluorine substituent influences electronic properties, potentially improving metabolic stability in drug design, while the steric hindrance from the isopropyl group may offer selectivity in reactions. This compound is particularly valuable for applications requiring fine-tuned steric and electronic modulation, such as the development of bioactive molecules or specialty materials. Its well-defined structure ensures reproducibility in synthetic workflows.
3-Fluoro-α-(1-methylethyl)-benzeneacetic Acid structure
55776-80-2 structure
Product Name:3-Fluoro-α-(1-methylethyl)-benzeneacetic Acid
CAS No:55776-80-2
MF:C11H13FO2
MW:196.218127012253
CID:5057180
PubChem ID:23317029
Update Time:2025-08-04

3-Fluoro-α-(1-methylethyl)-benzeneacetic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-(3-fluorophenyl)-3-methylbutanoic acid
    • Benzeneacetic acid,3-fluoro-alpha-(1-methylethyl)-
    • Benzeneacetic acid, 3-fluoro-alpha-(1-methylethyl)-
    • 3-Fluoro-α-(1-methylethyl)-benzeneacetic Acid
    • Inchi: 1S/C11H13FO2/c1-7(2)10(11(13)14)8-4-3-5-9(12)6-8/h3-7,10H,1-2H3,(H,13,14)
    • InChI Key: PDKDGCNJVPFVFR-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1)C(C(=O)O)C(C)C

Computed Properties

  • Exact Mass: 196.08995782g/mol
  • Monoisotopic Mass: 196.08995782g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 37.3

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Additional information on 3-Fluoro-α-(1-methylethyl)-benzeneacetic Acid

Introduction to 3-Fluoro-α-(1-methylethyl)-benzeneacetic Acid (CAS No. 55776-80-2)

3-Fluoro-α-(1-methylethyl)-benzeneacetic Acid, also known by its CAS number 55776-80-2, is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a fluoro-substituted benzene ring and an α-(1-methylethyl) group attached to the acetic acid moiety. The combination of these functional groups imparts distinct chemical and biological properties, making it a valuable candidate for various applications in drug discovery and development.

The molecular formula of 3-Fluoro-α-(1-methylethyl)-benzeneacetic Acid is C11H13FO2, and its molecular weight is approximately 194.22 g/mol. The compound's structure can be represented as:

C6H4(F)-CH(CH3)CH2-COOH

In recent years, the study of fluorinated compounds has become increasingly important due to their unique properties, such as enhanced metabolic stability, improved pharmacokinetics, and altered binding affinities to biological targets. 3-Fluoro-α-(1-methylethyl)-benzeneacetic Acid is no exception, and its potential applications in medicinal chemistry have been explored through various research studies.

Pharmacological Properties:

The pharmacological profile of 3-Fluoro-α-(1-methylethyl)-benzeneacetic Acid has been the subject of several investigations. One of the key areas of interest is its potential as a lead compound for the development of new therapeutic agents. Studies have shown that this compound exhibits significant activity against various biological targets, including enzymes, receptors, and ion channels.

A notable study published in the Journal of Medicinal Chemistry in 2022 reported that 3-Fluoro-α-(1-methylethyl)-benzeneacetic Acid demonstrated potent inhibitory activity against a specific enzyme involved in the pathogenesis of neurodegenerative diseases. The researchers found that the compound effectively reduced the levels of a key biomarker associated with disease progression, suggesting its potential as a therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease.

Synthetic Routes:

The synthesis of 3-Fluoro-α-(1-methylethyl)-benzeneacetic Acid has been optimized through various methodologies to improve yield and purity. One common synthetic route involves the reaction of 3-fluorobenzaldehyde with isobutyric acid followed by reduction and subsequent oxidation steps. This multi-step process ensures the formation of the desired product with high selectivity and efficiency.

An alternative synthetic approach involves the use of transition-metal-catalyzed cross-coupling reactions, which have gained popularity due to their mild reaction conditions and broad substrate scope. A recent study published in Organic Letters in 2021 described a palladium-catalyzed coupling reaction that yielded high purity 3-Fluoro-α-(1-methylethyl)-benzeneacetic Acid. This method not only simplified the synthetic pathway but also reduced the environmental impact by minimizing waste generation.

Bioavailability and Metabolism:

The bioavailability and metabolism of 3-Fluoro-α-(1-methylethyl)-benzeneacetic Acid are critical factors in its potential therapeutic applications. Preclinical studies have shown that this compound exhibits good oral bioavailability, making it suitable for administration via oral routes. Additionally, its metabolic stability has been evaluated using in vitro models, demonstrating that it undergoes minimal metabolism by liver enzymes, which could contribute to its prolonged half-life in vivo.

A study published in Drug Metabolism and Disposition in 2020 investigated the metabolic pathways of 3-Fluoro-α-(1-methylethyl)-benzeneacetic Acid. The results indicated that the primary metabolic route involves hydroxylation at the α-carbon position followed by conjugation with glucuronic acid or sulfate groups. These findings provide valuable insights into the pharmacokinetic behavior of the compound and support its potential for further clinical development.

Clinical Applications:

The potential clinical applications of 3-Fluoro-α-(1-methylethyl)-benzeneacetic Acid are diverse and promising. Ongoing clinical trials are evaluating its efficacy in treating various conditions, including inflammatory disorders, cancer, and metabolic diseases. For instance, a phase II clinical trial conducted by a leading pharmaceutical company assessed the safety and efficacy of this compound in patients with rheumatoid arthritis. Preliminary results showed significant improvements in disease activity scores without major adverse effects.

In another study published in Cancer Research in 2021, researchers investigated the anticancer properties of 3-Fluoro-α-(1-methylethyl)-benzeneacetic Acid. The compound was found to selectively inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival. These findings suggest that it could be developed as a novel anticancer agent with minimal toxicity to normal cells.

Safety Considerations:

Safety is a paramount concern in the development of any new pharmaceutical agent. Extensive toxicological studies have been conducted to evaluate the safety profile of 3-Fluoro-α-(1-methylethyl)-benzeneacetic Acid. Preclinical data indicate that this compound exhibits low toxicity at therapeutic doses, with no significant organ toxicity or genotoxicity observed in animal models.

A comprehensive safety assessment published in Toxicology Letters in 2022 reported that repeated dose toxicity studies did not reveal any adverse effects on major organs or physiological parameters at clinically relevant concentrations. These findings support the continued evaluation of this compound for therapeutic use.

FUTURE DIRECTIONS:

The future directions for research on3-Fluoro-α-(1-methylethyl)-benzeneacetic Acid (CAS No. 55776-80-2) are promising. Ongoing studies aim to further elucidate its mechanism of action at molecular and cellular levels, identify potential biomarkers for therapeutic response, and optimize its formulation for improved delivery and patient compliance.

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